5-Ethynyl-1-(oxan-2-yl)pyrazole
Description
Properties
IUPAC Name |
5-ethynyl-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-9-6-7-11-12(9)10-5-3-4-8-13-10/h1,6-7,10H,3-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPVNNNLECUOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(oxan-2-yl)pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 5-Ethynyl-1-(oxan-2-yl)pyrazole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of new heterocyclic compounds with diverse functional groups.
Scientific Research Applications
5-Ethynyl-1-(oxan-2-yl)pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Antiviral Activity (Pyrazole Amide Analogs)
In pyrazole amide derivatives (e.g., compounds 3a–3p ), substituents on the phenyl ring significantly influence antiviral activity against tobacco mosaic virus (TMV). Electron-withdrawing groups (EWGs) at the para-position, such as fluorine (3p) or chlorine (3h), enhance activity compared to electron-donating groups (EDGs) like methoxy (3k) . For example:
- 3p (para-F): 85% inhibition at 0.1 µM
- 3k (para-OCH₃): <20% inhibition at 0.1 µM
In contrast, 5-Ethynyl-1-(oxan-2-yl)pyrazole lacks a phenyl ring but incorporates an ethynyl group, which is a stronger EWG than halogens.
FGFR1 Enzymatic Inhibition (Pyrrolopyrazine Analogs)
In pyrrolo[2,3-b]pyrazines (e.g., compounds 11–27 ), replacing the benzene group with saturated rings (cyclopentane, cyclohexane) reduced FGFR1 inhibition by >50%, emphasizing the importance of aromatic π-stacking . Modifications at the methyl pyrazole position (e.g., acyl or phenyl groups) also showed mixed results:
| Compound | Substituent | FGFR1 IC₅₀ (nM) |
|---|---|---|
| 17 | Nitrobenzene | 85 |
| 25 | 1-(Pyrazolyl)propan-2-one | 45 |
| 27 | Phenylmethanol | 113 |
Steric vs. Electronic Influences
- Steric Effects : In FGFR1 inhibitors, bulky substituents (e.g., propionyl in 22 ) reduced activity, while compact groups (e.g., acetyl in 21 ) were tolerated . The oxane group in 5-Ethynyl-1-(oxan-2-yl)pyrazole introduces moderate steric bulk, which may optimize binding pocket occupancy compared to bulkier cycloalkanes.
- Electronic Effects : Antiviral pyrazoles prioritize EWGs for enhanced activity , whereas FGFR1 inhibitors depend less on electronic properties and more on steric fit . The ethynyl group’s strong electron-withdrawing nature could favor antiviral applications but may require tuning for kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
